4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of 4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with cyclohexanone in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol has been investigated for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial and anticancer agent . The compound’s ability to inhibit the growth of certain bacterial and cancer cell lines makes it a valuable candidate for further drug development . Additionally, it has been explored for its potential use in the development of new materials and industrial applications .
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol can be compared with other benzothiazole derivatives, such as 2-aminobenzothiazole and 6-chlorobenzothiazole . These compounds share a similar core structure but differ in their substituents and functional groups. Other similar compounds include benzothiazole-based drugs like riluzole and pramipexole, which are used for the treatment of amyotrophic lateral sclerosis and Parkinson’s disease, respectively .
Properties
Molecular Formula |
C13H15ClN2OS |
---|---|
Molecular Weight |
282.79 g/mol |
IUPAC Name |
4-[(4-chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-2-1-3-11-12(10)16-13(18-11)15-8-4-6-9(17)7-5-8/h1-3,8-9,17H,4-7H2,(H,15,16) |
InChI Key |
JUKTVKVJDOUKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=NC3=C(S2)C=CC=C3Cl)O |
Origin of Product |
United States |
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